4-乙基苄肼

描述

4-Ethylbenzylhydrazine is a chemical compound that is related to various synthesized hydrazine derivatives. While the specific compound 4-Ethylbenzylhydrazine is not directly mentioned in the provided papers, these papers discuss similar compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These related compounds can provide insights into the characteristics one might expect from 4-Ethylbenzylhydrazine.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine was synthesized and characterized by elemental analyses, indicating that such compounds can be prepared with precise stoichiometry and confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as single-crystal X-ray diffraction. For example, the Schiff base molecule N-(4-Methylbenzylidene)-N'-(2-carboxyphenyl) hydrazine adopts an E configuration about the azomethine CN double bond, with the benzene and phenyl rings being planar . The crystal structure of another compound, (E)-1-[3-Ethoxy-4-(4-methylbenzenesulfonyloxy)benzylidene]-2-(4-nitrophenyl)hydrazine, is stabilized by intermolecular N—H⋯N hydrogen bonds .

Chemical Reactions Analysis

The reactivity of these compounds can be quite diverse. For instance, in the reaction of 4-hydroxy-3,5-di-tert-butylbenzylhydrazine with β-chloroethylisocyanate, a debenzylation occurs, leading to a dealkylated cyclization product . This indicates that hydrazine derivatives can undergo complex reactions, including cyclization, under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined using spectroscopic methods and theoretical calculations. For example, the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been examined in solvent media using the integral equation formalism polarizable continuum model (IEF-PCM) . The Schiff base molecule's crystal structure is stabilized by intermolecular OH⋯O and intramolecular NH⋯O hydrogen bonding interactions, which can influence its physical properties .

科学研究应用

新型三唑衍生物的合成

4-乙基苄肼衍生物已以各种形式合成,包括三唑衍生物。例如,Bekircan 等人(2014 年)报道了从特定化合物开始合成三唑衍生物,然后测试了它们的抗脂肪酶和抗脲酶活性。值得注意的是,某些合成的化合物显示出中等到良好的脂肪酶抑制效果,表明它们在治疗应用中的潜在用途 (Bekircan 等人,2014 年)。

抗肿瘤和烷化活性

包括与 4-乙基苄肼相关的在内的肼衍生物因其抗肿瘤特性而受到研究。Shyam 等人(1986 年)合成了 1,2-双(芳基磺酰基)-1-甲基肼,并评估了它们对 L1210 白血病的抗肿瘤活性,证明了荷瘤小鼠的存活时间显着增加。这项研究突出了这些化合物在癌症治疗中的潜力 (Shyam 等人,1986 年)。

神经药理学效应

与 4-乙基苄肼在结构上相关的化合物已被研究其对脑化学的影响。Bartholini 等人(1967 年)研究了 N-(DL-丝氨酰)-N'-(2,3,4-三羟基苄基)-肼(HCl)及其对脑儿茶酚胺的影响,提供了对其可能的神经药理学应用的见解 (Bartholini 等人,1967 年)。

4-氨基-3-(对甲氧基苄基)-4,5-二氢-1,2,4-三唑-5-酮衍生物的合成

Bekircan 等人(2008 年)的另一项研究涉及合成 4-氨基-3-对甲氧基苄基-5-氧代-4,5-二氢-1,2,4-三唑-1-基-乙酸乙酯及其衍生物。这些化合物针对由各种癌症类型衍生的 60 条细胞系组成的 panel 进行抗癌活性筛选,说明了这些化合物在癌症研究中的广泛潜力 (Bekircan 等人,2008 年)。

抗菌和抗氧化活性

由 4-乙基苄肼合成的化合物也已针对抗菌和抗氧化特性进行了测试。Kardile 和 Kalyane(2010 年)开发了具有显着抗菌活性的硫代吗啉衍生物,强调了它们在治疗细菌感染中的潜在用途 (Kardile 和 Kalyane,2010 年)。

作用机制

Target of Action

Hydrazine derivatives, in general, are known to interact with various biological targets, including enzymes, receptors, and other cellular components . The specific targets of 4-Ethylbenzylhydrazine would depend on its chemical structure and the biological context in which it is used.

Mode of Action

Hydrazine derivatives are known to undergo nucleophilic addition reactions . In such reactions, the hydrazine molecule acts as a nucleophile, donating a pair of electrons to form a new bond with an electrophilic carbon atom. This can result in the formation of hydrazones, which can further undergo reactions to form other compounds .

Biochemical Pathways

Hydrazine derivatives are known to participate in various biochemical reactions, including those involving aldehydes and ketones . The exact pathways affected would depend on the specific targets of the compound and the biological context.

Pharmacokinetics

Pharmacokinetic principles suggest that the compound’s bioavailability would be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological characteristics .

Action Environment

The action, efficacy, and stability of 4-Ethylbenzylhydrazine would likely be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific physiological and pathological conditions of the individual .

安全和危害

未来方向

属性

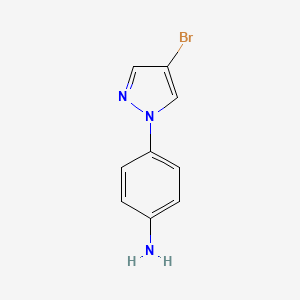

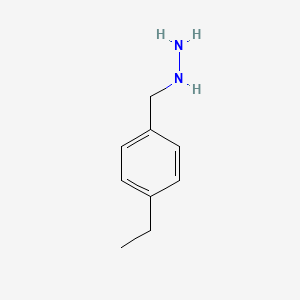

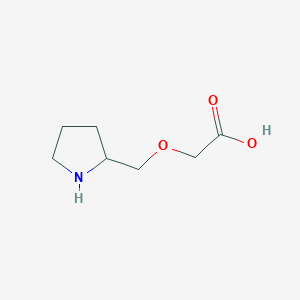

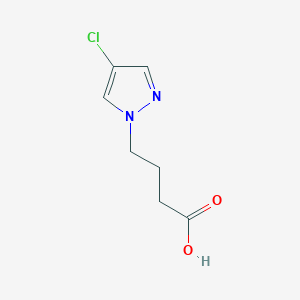

IUPAC Name |

(4-ethylphenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-8-3-5-9(6-4-8)7-11-10/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBWRJFBZNBNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606211 | |

| Record name | [(4-Ethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylbenzylhydrazine | |

CAS RN |

887587-03-3 | |

| Record name | [(4-Ethylphenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

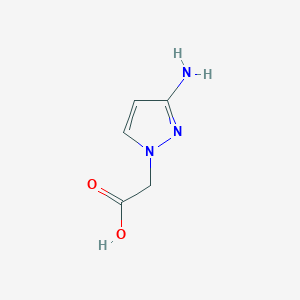

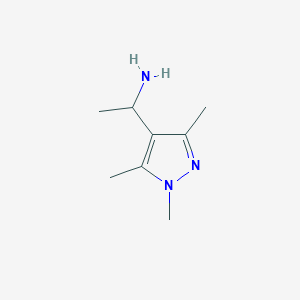

![2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B1287512.png)

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)